Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)-
Overview
Description
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- is a chemical compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities . The 8-azabicyclo[3.2.1]octane scaffold is central to this family, making it a subject of interest in various fields of research .
Preparation Methods
The preparation of Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several synthetic routes:
Enantioselective Construction: This method involves the use of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, the stereochemical control is achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture.
Chemical Reactions Analysis
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- can be compared with other similar compounds in the tropane alkaloid family:
Cocaine: Known for its stimulant effects, cocaine also features a tropane alkaloid structure.
Atropine: Used in medicine, atropine has a similar bicyclic structure but different functional groups.
Scopolamine: Another tropane alkaloid with applications in medicine, particularly for motion sickness.
The uniqueness of Acetonitrile, (8-methyl-8-azabicyclo[3.2.1]oct-3-ylidene)- lies in its specific functional groups and the resulting biological activities .
Properties
IUPAC Name |
2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-9-2-3-10(12)7-8(6-9)4-5-11/h4,9-10H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMIIPSHLWBOLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=CC#N)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596689 | |
Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-61-7 | |
Record name | (8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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